Differentiation by N-1 Methylation: Impact on Hydrogen Bond Donor Count and Physicochemical Profile
A critical structural distinction between 1-Methyl-5-nitroindolin-2-one and its closest analog, 5-nitroindolin-2-one (CAS 20870-79-5), lies in the N-1 substitution. The target compound possesses zero hydrogen bond donors (HBD = 0), whereas 5-nitroindolin-2-one has one HBD . This single methyl group eliminates the indolinone N-H, an acidic proton that can lead to non-specific binding and off-target interactions, and also modulates the scaffold's physical properties. Specifically, 1-Methyl-5-nitroindolin-2-one has a calculated LogP of approximately 1.70 compared to a lower LogP anticipated for the N-unsubstituted variant due to the additional hydrogen-bonding capacity and polarity . This difference in lipophilicity and hydrogen bonding profile makes the N-1 methylated scaffold more amenable to passive cellular permeability and a different metabolic fate, a key consideration for fragment-based drug discovery campaigns.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBD = 0; Calculated LogP ≈ 1.70; PSA = 66.13 Ų |
| Comparator Or Baseline | 5-Nitroindolin-2-one (CAS 20870-79-5): HBD = 1; LogP not explicitly available in public domain for head-to-head comparison, but inferred lower. |
| Quantified Difference | Absolute difference of 1 HBD. LogP difference can be inferred based on the general contribution of N-methylation, which typically increases LogP by ~0.5–1.0 units compared to the unsubstituted amide. |
| Conditions | Physicochemical properties calculated based on molecular structure (in silico). HBD count is a constitutional property. |
Why This Matters
For procurement in medicinal chemistry, the absence of an HBD and the higher LogP of 1-Methyl-5-nitroindolin-2-one orient it toward specific pharmacological space where improved membrane permeability is needed, differentiating it from the more polar, unsubstituted analog.
